molecular formula C21H23N7O3 B2877446 ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate CAS No. 1797186-06-1

ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate

Cat. No.: B2877446
CAS No.: 1797186-06-1
M. Wt: 421.461
InChI Key: UXWLZVKKAIULOF-UHFFFAOYSA-N
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Description

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a heterocyclic compound featuring a pyrimidine core substituted with a 1,2,4-triazole moiety, linked to a piperidine ring via a carboxamide group. The piperidine is further connected to an ethyl benzoate ester.

Properties

IUPAC Name

ethyl 4-[[1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N7O3/c1-2-31-21(30)15-5-7-17(8-6-15)26-20(29)16-4-3-9-27(11-16)18-10-19(24-13-23-18)28-14-22-12-25-28/h5-8,10,12-14,16H,2-4,9,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXWLZVKKAIULOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2CCCN(C2)C3=NC=NC(=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate involves its interaction with specific molecular targets:

    Molecular Targets: It interacts with proteins involved in the endoplasmic reticulum (ER) stress response and the NF-kB inflammatory pathway.

    Pathways Involved: The compound inhibits ER stress and apoptosis by reducing the expression of the ER chaperone BIP and the apoptosis marker cleaved caspase-3.

Comparison with Similar Compounds

Key Findings :

  • Methyl or fluoro substituents in analogs (e.g., I-6232, benzisoxazole derivatives) increase bioavailability by modulating logP values .

Piperidine and Carboxamide Linkers

Piperidine-carboxamide scaffolds are critical for conformational flexibility and target engagement. Comparisons include:

Compound Core Structure Crystallographic Data (Bond Lengths, Å) R Factor Reference
Target Compound Pyrimidine-triazole-piperidine-benzoate N/A* N/A* N/A
Benzisoxazole Derivative Benzisoxazole-pyrido-pyrimidine-triazole C–C: 1.52–1.54; C–N: 1.32–1.36 0.067
Piperidine Sulfonamide Phenylpyrazole-sulfonyl-piperidine C–S: 1.76; S–O: 1.43 N/A

Key Findings :

  • The benzisoxazole derivative’s crystallographic data (mean σ(C–C) = 0.004 Å) indicate high structural precision, suggesting stability in the solid state .

Biological Activity

Ethyl 4-(1-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamido)benzoate is a complex compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, pharmacological potential, and relevant research findings.

Chemical Structure and Properties

The compound belongs to a class of triazole derivatives, which are known for their significant pharmacological properties. The structure includes:

  • Triazole moiety : Implicated in various biological activities including antifungal and anticancer effects.
  • Pyrimidine ring : Often associated with nucleic acid interactions.
  • Piperidine group : Contributes to the compound's binding affinity and pharmacokinetic properties.

Anticancer Activity

Research has indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds similar to this compound have been tested against various cancer cell lines:

CompoundCell LineIC50 (µM)
47fHCT-1166.2
47eT47D43.4
47fT47D27.3

These studies suggest that the triazole moiety enhances the cytotoxicity against colon carcinoma and breast cancer cells .

Antimicrobial Activity

Triazole derivatives have also been reported to possess antimicrobial properties. For example, benzothioates derived from similar structures showed significant antibacterial activity against pathogenic bacteria compared to standard treatments like chloramphenicol . The specific mechanisms may involve disruption of microbial cell wall synthesis or interference with nucleic acid metabolism.

Enzyme Inhibition

The compound may also act as an inhibitor of several metabolic enzymes. Research indicates that certain triazole derivatives can inhibit acetylcholinesterase (AChE), which has implications for treating neurological disorders such as Alzheimer's disease . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, enhancing cholinergic neurotransmission.

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of triazole derivatives. For instance:

  • A study published in 2020 explored the synthesis of various triazolethiones and their biological activities, revealing that these compounds could effectively inhibit cancer cell proliferation .
  • Another investigation highlighted the structure-guided modification of triazole-containing antagonists targeting specific receptors involved in inflammatory responses . This underscores the versatility of triazole derivatives in drug design.

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